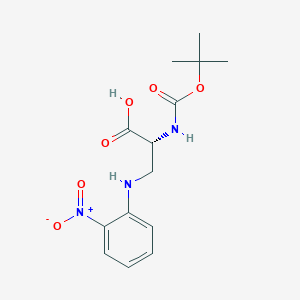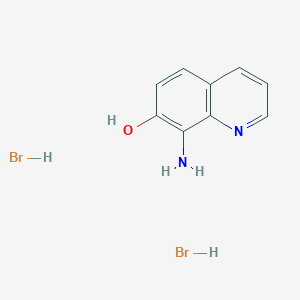
N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Dihydrofolate Reductase and Potential Antitumor Agents
Research led by Gangjee et al. (2008) focused on the synthesis and evaluation of N9-substituted 2,4-diaminoquinazolines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). The study found that specific N9 substitutions significantly increased the potency of these compounds against both DHFRs, indicating their potential as antitumor agents. The research highlights the importance of structural modifications in enhancing the inhibitory activity of quinazoline derivatives (Gangjee et al., 2008).
Synthesis and Biological Evaluation of Novel Compounds
The study by Tromp et al. (2005) explored the synthesis and biological evaluation of C8-alkylamine-substituted purines, revealing that certain substitutions at the C(8)-position of N(6)-cyclopentyladenosine (CPA) led to an increase in affinity for the nucleoside transport protein ENT1. This research underscores the potential of structural analogs of "N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" in modulating protein functions, which could be relevant for developing therapeutic agents (Tromp et al., 2005).
Anticonvulsant Development
Walker et al. (2010) documented the development of an efficient manufacturing route for a novel anticonvulsant, SB-406725A, highlighting the synthesis process from dichlorination of isoquinoline to the final product. This research demonstrates the chemical synthesis pathways that can be employed to create compounds with specific therapeutic applications, potentially including derivatives of "N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" (Walker et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 3-nitrobenzaldehyde with cyclopentanone to form 3-nitrocyclopentenone, which is then reacted with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline. This intermediate is then reacted with benzoyl chloride to form N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline, which is then reacted with cyclopentylamine to form N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide.", "Starting Materials": [ "Cyclopentanone", "3-nitrobenzaldehyde", "Anthranilic acid", "Benzoyl chloride", "Cyclopentylamine" ], "Reaction": [ "Condensation of 3-nitrobenzaldehyde with cyclopentanone to form 3-nitrocyclopentenone", "Reaction of 3-nitrocyclopentenone with anthranilic acid to form 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline", "Reaction of 1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with benzoyl chloride to form N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline", "Reaction of N-benzoyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with cyclopentylamine to form N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" ] } | |
Numéro CAS |
866016-14-0 |
Nom du produit |
N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Formule moléculaire |
C28H26N4O5 |
Poids moléculaire |
498.539 |
Nom IUPAC |
N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C28H26N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-16,22H,1-2,7-8,17-18H2,(H,29,33) |
Clé InChI |
TVWNRXHUPRVBRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662099.png)

![8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2662104.png)
![(E)-2,3-dimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662105.png)


![2-chloro-4-{5-methyl-1H,2H,3H,4H,5H-[1,4]diazepino[2,3-b]quinoxaline-1-carbonyl}pyridine](/img/structure/B2662113.png)


![N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2662117.png)
![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)

